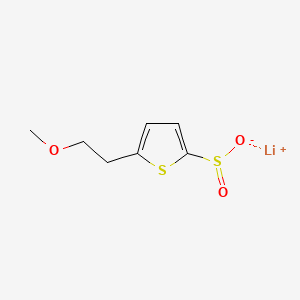![molecular formula C13H15BrO B6610359 1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane CAS No. 2764003-13-4](/img/structure/B6610359.png)
1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-5-Phenyl-3-Oxabicyclo[3.1.1]heptane (BMOP) is an organic compound belonging to the class of brominated heterocyclic compounds. It is a colorless liquid with a pungent odor. BMOP is used as a catalyst in organic synthesis and as an intermediate in the manufacture of polymers, dyes, and pharmaceuticals. It is also used as a flame retardant and in the production of polyolefins.
Scientific Research Applications
1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane has been studied for its potential applications in scientific research. It has been used as a catalyst in the synthesis of polyesters, polyamides, and polyurethanes. It has also been used as a reagent in the synthesis of heterocyclic compounds, such as indoles, oxazoles, and triazoles. 1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane has also been used in the synthesis of polyaromatic hydrocarbons, such as polythiophenes and polyphenylenes.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane is not completely understood. It is believed that the bromomethyl group can act as an electron-withdrawing group, stabilizing the intermediate formed during the 1,3-dipolar cycloaddition. This stabilization can lead to an increase in the rate of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane have not been extensively studied. However, it is known that 1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane can cause irritation to the eyes, skin, and respiratory system. It is also known to be a skin sensitizer and can cause contact dermatitis.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane in laboratory experiments include its low cost, availability, and wide range of applications. It is also relatively easy to handle, making it suitable for use in organic synthesis. The main limitation of 1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane is its potential to cause skin and eye irritation.
Future Directions
Future research on 1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane could focus on its potential applications in the synthesis of new materials, such as polymers and dyes. Additionally, further research could investigate the biochemical and physiological effects of 1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane, as well as its potential toxicity. Other possible applications of 1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane could include its use as an additive in fuel, lubricants, and other industrial products.
Synthesis Methods
1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane can be synthesized by the reaction of bromoacetic acid with phenylacetylene in the presence of a catalyst, such as zinc chloride. The reaction results in a 1,3-dipolar cycloaddition of the bromoacetic acid and phenylacetylene, forming a five-membered ring with a bromomethyl substituent.
properties
IUPAC Name |
1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO/c14-8-12-6-13(7-12,10-15-9-12)11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAVZJSZSDBZIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(COC2)C3=CC=CC=C3)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate](/img/structure/B6610290.png)
![7-methyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6610300.png)
![6-phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6610304.png)

![1-{[1,1'-biphenyl]-4-carbonyl}-3-fluoropyrrolidine](/img/structure/B6610315.png)

![3-{5,6-dimethyl-3-[3-(trifluoromethyl)phenoxy]pyridazin-4-yl}-5-[(2,4-dimethylphenyl)methyl]-5,6-dihydro-4H-1,2,4-oxadiazine](/img/structure/B6610335.png)
![4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B6610342.png)
![2-{[1,1'-biphenyl]-4-carbonyl}-4-methoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B6610347.png)
![1-(tert-butyldimethylsilyl)-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B6610353.png)


